1,4-Dichloro-2,3-diiodo-2-butene
Description
1,4-Dichloro-2,3-diiodo-2-butene (C₄H₄Cl₂I₂) is a halogenated alkene featuring chlorine and iodine substituents at the 1,4 and 2,3 positions, respectively. The compound’s molecular weight is approximately 376.7 g/mol, significantly higher than simpler dichloro derivatives like trans-1,4-dichloro-2-butene (C₄H₆Cl₂, 124.996 g/mol) due to iodine’s atomic mass . The stereochemistry and reactivity of this compound are influenced by the electron-withdrawing chlorine atoms and the bulky, polarizable iodine substituents.
Properties
CAS No. |
19095-67-1 |
|---|---|
Molecular Formula |
C4H4Cl2I2 |
Molecular Weight |
376.79 g/mol |
IUPAC Name |
(E)-1,4-dichloro-2,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H4Cl2I2/c5-1-3(7)4(8)2-6/h1-2H2/b4-3+ |
InChI Key |
PZBBWINMCIRSAZ-ONEGZZNKSA-N |
SMILES |
C(C(=C(CCl)I)I)Cl |
Isomeric SMILES |
C(/C(=C(/CCl)\I)/I)Cl |
Canonical SMILES |
C(C(=C(CCl)I)I)Cl |
Synonyms |
1,4-Dichloro-2,3-diiodo-2-butene |
Origin of Product |
United States |
Comparison with Similar Compounds
trans-1,4-Dichloro-2-butene (CAS 110-57-6)
Molecular Formula : C₄H₆Cl₂
Molecular Weight : 124.996 g/mol
Key Properties :
- Physical State : Likely a liquid at room temperature (inferred from analogous halogenated alkenes).
- Reactivity : Undergoes oxidation to form diols (e.g., meso-1,4-dichloro-2,3-butanediol via permanganate oxidation) .
- Applications : Intermediate in organic synthesis, particularly for epoxidation and diol formation.
Contrast with 1,4-Dichloro-2,3-diiodo-2-butene :
- Molecular Weight : The diiodo derivative is ~3× heavier, impacting volatility and phase (likely solid).
- Reactivity : C-I bonds are weaker than C-Cl, making the diiodo compound more reactive in substitution/elimination reactions.
- Stability : Iodine’s lower electronegativity and larger atomic radius reduce thermal/photo-stability compared to the dichloro analog .
1,4-Dichloro-2,3-butanediol (CAS Not Provided)
Synthesis : Derived from trans-1,4-dichloro-2-butene via oxidation with peracetic acid or permanganate .
Key Properties :
Contrast with Diiodo Compound :
- Functional Groups : The diol lacks iodine, making it more polar and water-soluble.
- Reactivity : The diiodo compound’s alkene backbone allows for addition reactions (e.g., halogenation), unlike the saturated diol.
Chlorofluorobenzene and Chloronaphthalene Derivatives
Examples :
Contrast with Diiodo Compound :
- Aromatic vs. Aliphatic : Chlorofluorobenzenes and chloronaphthalenes are aromatic, offering resonance stabilization absent in the aliphatic diiodo compound.
- Environmental Impact : Chlorinated aromatics are often more persistent pollutants than aliphatic iodides, which may degrade faster due to weaker C-I bonds .
Data Table: Key Properties of Compared Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
